3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

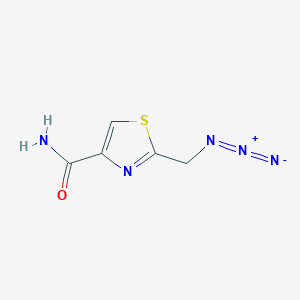

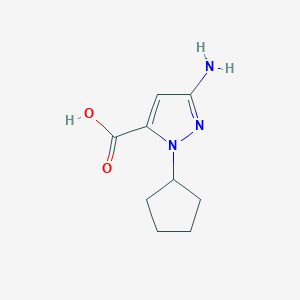

3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family, which is of interest due to its structural specificity and potential for chemical modifications. The compound serves as a core structure for the development of various chemical entities with diverse biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to this compound, involves key strategies such as 1,3-dipolar cycloaddition reactions. These methodologies allow for the incorporation of the pyrazole ring into more complex structures, offering a versatile approach to synthesizing a wide range of derivatives (Jones et al., 2011).

Molecular Structure Analysis

Studies on pyrazole derivatives reveal detailed insights into their molecular structure, characterized by NMR, IR, mass spectroscopy, and elemental analyses. These analytical techniques confirm the formation of the intended structures and provide a foundation for understanding the chemical behavior and reactivity of these compounds (Yıldırım & Kandemirli, 2006).

Chemical Reactions and Properties

Pyrazole compounds undergo various functionalization reactions, demonstrating their versatility in chemical synthesis. The reaction mechanisms and product formation are influenced by factors such as reactant type, catalyst presence, and reaction conditions. These reactions facilitate the introduction of different substituents, enhancing the compound's chemical diversity and potential applications (Chebanov et al., 2007).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These characteristics are determined using various spectroscopic and crystallographic methods, aiding in the compound's characterization and purity assessment (Tamer et al., 2015).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- Synthesis of Novel Ligands: 1H-pyrazole-3(5)-carboxylic acids, a category which includes 3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been used to develop novel ligands containing the triazole moiety. These ligands are valuable in medicinal chemistry and metal complex catalysis. Innovative methods for synthesizing N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids have been developed, offering high yields and facilitating the creation of polychelated ligands (Dalinger et al., 2020).

Chemical Structure and Reactions

- Structural Characterization and Functionalization: Studies involving 1H-pyrazole-3-carboxylic acids have focused on understanding their structural properties and exploring functionalization reactions. For instance, reactions of 1H-pyrazole-3-carboxylic acid derivatives with various aminophenols have been examined, resulting in the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. Such research helps in understanding the chemical behavior and potential applications of these compounds in various fields (Yıldırım & Kandemirli, 2006).

Biological Chemistry and Pharmacology

- Peptide Bond Replacements: The incorporation of 3-(1-aminoalkyl)pyrazole and 4,5-dihydropyrazole-5-carboxylic acids into pseudotri- and tetrapeptides demonstrates another significant application. These compounds have been prepared using 1,3-dipolar cycloaddition reactions, showcasing their potential in biological chemistry and peptide research (Jones, Seager, & Elsegood, 2011).

Material Science and Coordination Chemistry

- Development of Mononuclear Coordination Complexes: Pyrazole-dicarboxylate acid derivatives, which are closely related to this compound, have been synthesized and studied for their coordination and crystallization properties with various metal ions. This research has significant implications in material science and coordination chemistry, potentially leading to the development of new materials (Radi et al., 2015).

Corrosion Inhibition

- Use as Corrosion Inhibitors: Pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester and related compounds, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies are crucial for industrial applications, particularly in preventing material degradation (Herrag et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, influencing their function and contributing to their therapeutic effects .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way they interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

3(5)-aminopyrazoles, a class of compounds to which this molecule belongs, are often used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems can have various downstream effects depending on the specific biological context .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

Propriétés

IUPAC Name |

5-amino-2-cyclopentylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-8-5-7(9(13)14)12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVMKFUQOULQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)

![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)

![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)